molecular formula C6H9IN2O B2895701 (1-ethyl-3-iodo-1H-pyrazol-5-yl)methanol CAS No. 2226182-28-9

(1-ethyl-3-iodo-1H-pyrazol-5-yl)methanol

Cat. No.: B2895701
CAS No.: 2226182-28-9
M. Wt: 252.055
InChI Key: NJIPFWHCTFDBMH-UHFFFAOYSA-N
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Description

(1-ethyl-3-iodo-1H-pyrazol-5-yl)methanol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features an ethyl group at the second position, an iodine atom at the fifth position, and a hydroxymethyl group at the third position of the pyrazole ring. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-3-iodo-1H-pyrazol-5-yl)methanol typically involves the iodination of a pyrazole precursor followed by the introduction of the hydroxymethyl group. One common synthetic route is as follows:

    Iodination: The starting material, 2-ethylpyrazole, is iodinated at the fifth position using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Hydroxymethylation: The iodinated intermediate is then subjected to hydroxymethylation using formaldehyde and a base such as sodium hydroxide to introduce the hydroxymethyl group at the third position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-3-iodo-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium azide, potassium cyanide, and organometallic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: (2-Ethyl-5-iodopyrazol-3-yl)formaldehyde or (2-Ethyl-5-iodopyrazol-3-yl)carboxylic acid.

    Reduction: (2-Ethylpyrazol-3-yl)methanol.

    Substitution: (2-Ethyl-5-azidopyrazol-3-yl)methanol, (2-Ethyl-5-cyanopyrazol-3-yl)methanol.

Scientific Research Applications

(1-ethyl-3-iodo-1H-pyrazol-5-yl)methanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used as a probe to study biological processes involving pyrazole derivatives.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1-ethyl-3-iodo-1H-pyrazol-5-yl)methanol depends on its interaction with molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2-Ethyl-5-bromopyrazol-3-yl)methanol
  • (2-Ethyl-5-chloropyrazol-3-yl)methanol
  • (2-Ethyl-5-fluoropyrazol-3-yl)methanol

Uniqueness

(1-ethyl-3-iodo-1H-pyrazol-5-yl)methanol is unique due to the presence of the iodine atom, which imparts distinct reactivity and physical properties compared to its halogenated analogs. The iodine atom is larger and more polarizable, leading to stronger halogen bonding interactions and different reactivity patterns in substitution reactions.

Properties

IUPAC Name

(2-ethyl-5-iodopyrazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IN2O/c1-2-9-5(4-10)3-6(7)8-9/h3,10H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIPFWHCTFDBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)I)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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